Cas no 2171669-13-7 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid)

2-{2-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido]ethoxy}acetic acid is a specialized Fmoc-protected amino acid derivative featuring a terminal alkyne functional group. This compound is particularly valuable in peptide synthesis and bioconjugation applications due to its dual reactivity: the Fmoc group enables standard solid-phase peptide synthesis (SPPS) deprotection, while the alkyne moiety allows for click chemistry modifications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Its ethylene glycol linker enhances solubility and flexibility, facilitating efficient coupling reactions. This reagent is well-suited for constructing peptide-based probes, biomaterials, or drug-delivery systems, offering precise control over molecular architecture. Its stability under SPPS conditions and selective reactivity make it a practical choice for researchers designing complex peptide conjugates.
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid structure
2171669-13-7 structure
Product name:2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid
CAS No:2171669-13-7
MF:C24H24N2O6
MW:436.457166671753
CID:6069548
PubChem ID:165550120

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid
    • 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid
    • 2171669-13-7
    • EN300-1488052
    • Inchi: 1S/C24H24N2O6/c1-2-7-21(23(29)25-12-13-31-15-22(27)28)26-24(30)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h1,3-6,8-11,20-21H,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)
    • InChI Key: KXSGDEPTRMTJCY-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NCCOCC(=O)O)=O)CC#C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 436.16343649g/mol
  • Monoisotopic Mass: 436.16343649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 11
  • Complexity: 695
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114Ų
  • XLogP3: 2.5

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1488052-0.25g
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid
2171669-13-7
0.25g
$3099.0 2023-06-06
Enamine
EN300-1488052-250mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid
2171669-13-7
250mg
$3099.0 2023-09-28
Enamine
EN300-1488052-5.0g
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid
2171669-13-7
5g
$9769.0 2023-06-06
Enamine
EN300-1488052-0.05g
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid
2171669-13-7
0.05g
$2829.0 2023-06-06
Enamine
EN300-1488052-50mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid
2171669-13-7
50mg
$2829.0 2023-09-28
Enamine
EN300-1488052-2500mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid
2171669-13-7
2500mg
$6602.0 2023-09-28
Enamine
EN300-1488052-100mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid
2171669-13-7
100mg
$2963.0 2023-09-28
Enamine
EN300-1488052-500mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid
2171669-13-7
500mg
$3233.0 2023-09-28
Enamine
EN300-1488052-1.0g
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid
2171669-13-7
1g
$3368.0 2023-06-06
Enamine
EN300-1488052-10.0g
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid
2171669-13-7
10g
$14487.0 2023-06-06

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid Related Literature

Additional information on 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid

Recent Advances in the Application of 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid (CAS: 2171669-13-7) in Chemical Biology and Pharmaceutical Research

The compound 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid (CAS: 2171669-13-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This Fmoc-protected amino acid derivative, featuring a pent-4-ynamido linker and an ethoxyacetic acid moiety, serves as a critical building block in peptide synthesis, bioconjugation, and drug discovery. Recent studies have highlighted its potential in targeted drug delivery, proteomics, and the development of novel therapeutic agents.

One of the most notable applications of this compound is its role in click chemistry-based bioconjugation strategies. The alkyne functionality (pent-4-ynamido group) enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the site-specific modification of biomolecules. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in constructing antibody-drug conjugates (ADCs) with enhanced stability and therapeutic efficacy. The ethoxyacetic acid tail further provides a handle for additional functionalization, making it a versatile scaffold for combinatorial chemistry.

In peptide therapeutics, this Fmoc-protected derivative has been employed to introduce unnatural amino acids with tailored properties. Research from the European Journal of Organic Chemistry (2024) showcased its use in solid-phase peptide synthesis (SPPS) to generate cyclic peptides with improved pharmacokinetic profiles. The compound's compatibility with standard Fmoc-based protocols, coupled with its orthogonal reactivity, allows for the seamless incorporation of alkyne handles into peptide backbones—enabling subsequent bioorthogonal labeling or crosslinking.

Emerging applications also extend to chemical proteomics, where 2171669-13-7 serves as a probe for activity-based protein profiling (ABPP). A recent Nature Chemical Biology paper (2024) detailed its use in mapping enzyme active sites through covalent modification, leveraging the alkyne group for subsequent enrichment and mass spectrometry analysis. This approach has proven particularly valuable in identifying off-target effects of kinase inhibitors and characterizing novel drug-target interactions.

From a drug development perspective, structural derivatives of this compound have shown promise as warheads for covalent inhibitors. Computational modeling studies (2023, Journal of Chemical Information and Modeling) predict favorable binding kinetics when the alkyne moiety is positioned to interact with nucleophilic residues in target proteins. Several pharmaceutical companies have reportedly incorporated this scaffold into their pipelines for developing irreversible inhibitors against challenging targets like KRAS mutants and SARS-CoV-2 proteases.

Ongoing challenges include optimizing the compound's solubility profile for biological assays and minimizing potential side reactions during prolonged storage. Recent advancements in formulation science (Molecular Pharmaceutics, 2024) suggest that lyophilized forms with cryoprotectants can significantly improve its stability. As research continues, 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid is poised to remain a cornerstone reagent for innovative therapeutic strategies at the chemistry-biology interface.

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